[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate
Description
[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate is a tetracyclic ester derivative characterized by a central oxane (pyranose) ring substituted with acetyloxy groups at positions 4 and 5, a 4-tert-butylphenoxy group at position 6, and an acetate moiety at position 2. Its molecular formula is C₂₃H₃₀O₈ (calculated based on structural analogs in –7), with a molecular weight of approximately 458.5 g/mol. The compound’s structural complexity arises from its acetyl-protected hydroxyl groups and the bulky 4-tert-butylphenoxy substituent, which confer moderate lipophilicity (XLogP3 ~2.1 estimated) and influence its solubility and reactivity .
Properties
IUPAC Name |
[4,5-diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8/c1-12(22)26-17-11-25-20(19(28-14(3)24)18(17)27-13(2)23)29-16-9-7-15(8-10-16)21(4,5)6/h7-10,17-20H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDZSXCUIGEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to convert the compound into a different oxidation state.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used to replace acetoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of ethers or amides.
Scientific Research Applications
Chemistry
In chemistry, [4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its acetoxy groups can serve as substrates for esterases and other hydrolytic enzymes, providing insights into enzyme specificity and activity.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its acetoxy groups make it a useful precursor for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound 1: [4,5-Diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] Acetate
- Molecular Formula : C₁₆H₁₉N₅O₇
- Molecular Weight : 393.35 g/mol
- Key Features: Replaces the 4-tert-butylphenoxy group with a 6-aminopurin-9-yl (adenine) moiety.
- Comparison: Polarity: Higher hydrogen bond acceptor count (11 vs. 8) due to the adenine group, increasing water solubility (TPSA: 158 vs. ~110 for the target compound) . Stability: Reduced steric hindrance compared to the tert-butyl group may enhance enzymatic degradation .
Compound 2: Chromene-Glycoside Derivative ()
- Molecular Formula : C₂₉H₃₂O₁₇
- Molecular Weight : 652.56 g/mol
- Key Features : Contains a chromene core linked to a glycosylated oxane ring with multiple hydroxyl and acetyl groups.
- Comparison: Complexity: Higher topological polar surface area (TPSA >200) due to glycosylation and hydroxyl groups, limiting membrane permeability . Natural Product Context: Likely isolated from plants, with antioxidant or anti-inflammatory properties, contrasting the synthetic origin of the target compound . Metabolism: Susceptible to hydrolysis by esterases and glycosidases, unlike the more stable tert-butylphenoxy analog .
Compound 3: Benzodioxol-Substituted Derivative (NPC473697)
- Molecular Formula : C₄₄H₄₆O₂₂
- Molecular Weight : 926.25 g/mol
- Key Features : Features a benzodioxol group and triacetylated sugar moieties.
- Pharmaceutical Use: Likely a prodrug for controlled release of phenolic aglycones, whereas the target compound’s tert-butylphenoxy group may act as a terminal pharmacophore .
Compound 4: Rutin Decaacetate (NPC476180)
- Molecular Formula : C₄₇H₅₀O₂₆
- Molecular Weight : 1030.26 g/mol
- Key Features: Fully acetylated derivative of rutin, a flavonoid glycoside.
- Comparison: Solubility: Despite high molecular weight, acetylation improves lipid solubility compared to polar parent flavonoids, similar to the target compound’s acetyl-protected design .
Key Research Findings
- Structural Impact on Bioactivity: The 4-tert-butylphenoxy group in the target compound provides steric bulk, reducing enzymatic hydrolysis compared to adenine or glycoside analogs .
- Solubility Trade-offs : Acetylation balances lipophilicity and solubility, but polar substituents (e.g., chromene hydroxyls) drastically alter pharmacokinetics .
- Synthetic vs. Natural Origins : The target compound’s synthetic design contrasts with naturally occurring glycosides, which often require deprotection for bioactivity .
Biological Activity
[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate is a synthetic compound characterized by its unique structural features, including multiple acetoxy groups and a tert-butylphenoxy moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in enzyme studies and drug development.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C21H28O8
- Molecular Weight : 396.44 g/mol
- CAS Number : 1093407-65-8
Enzyme Interactions
The biological activity of this compound is primarily linked to its interactions with various enzymes. The acetoxy groups can serve as substrates for esterases and other hydrolytic enzymes, facilitating studies on enzyme specificity and catalytic mechanisms.
- Esterase Activity : The compound's acetoxy groups can be hydrolyzed by esterases, leading to the release of acetic acid and the corresponding alcohol. This reaction modulates enzyme activity and can influence metabolic pathways.
- Substrate Specificity : Research indicates that modifications to the tert-butylphenoxy group can alter substrate specificity and enzymatic efficiency, making this compound a valuable tool for probing enzyme mechanisms.
Therapeutic Potential
The compound's ability to undergo various chemical modifications positions it as a candidate for drug development:
- Prodrug Design : Its structure allows for the creation of prodrugs that can be activated in vivo, enhancing therapeutic efficacy.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, although more research is needed to elucidate specific mechanisms and efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Enzyme Inhibition : A study demonstrated that similar compounds inhibited specific esterases in vitro, suggesting that this compound may exhibit comparable inhibitory effects (Source: Journal of Enzyme Inhibition).
- Antitumor Activity Assessment : Research evaluating structurally related compounds indicated significant cytotoxic effects against cancer cell lines, hinting at the potential of this compound as an anticancer agent (Source: Cancer Chemotherapy Reports).
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrolysis by Esterases : The hydrolysis of acetoxy groups releases active metabolites that may interact with cellular targets.
- Modulation of Signaling Pathways : The released products could potentially modulate signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| [4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate | Structure | Antimicrobial activity | Tribromophenoxy moiety |
| [4,5-Diacetyloxy-6-(4-methoxyphenoxy)oxan-3-yl] acetate | Structure | Anticancer properties | Methoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
